1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers seeking a tetrahydroindole scaffold with a polymerizable or bioconjugatable handle find the des-vinyl analog (CAS 131172-64-0) unsuitable. 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 131172-72-0) provides the solution: • Vinyl group enables radical copolymerization for electroconductive films & metal-binding polymers • Reacts selectively with S-nitrosylated cysteine residues for covalent protein capture • LogP 2.17 & pKa 4.84 improve membrane permeability for intracellular target engagement Solid (m.p. 102-106°C), ≥95% purity. Stable storage at ambient conditions.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 131172-72-0
Cat. No. B1298139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
CAS131172-72-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC=CN1C2=C(CCCC2)C=C1C(=O)O
InChIInChI=1S/C11H13NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h2,7H,1,3-6H2,(H,13,14)
InChIKeyIWDLLWMCEOXYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Specifications & Core Characteristics


1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 131172-72-0) is a heterocyclic indole derivative featuring a partially hydrogenated tetrahydroindole core substituted at the 1-position with a vinyl group and at the 2-position with a carboxylic acid moiety . Its molecular formula is C11H13NO2 with a molecular weight of 191.23 g/mol . This compound serves as a versatile building block in medicinal chemistry and polymer science, primarily due to the distinct reactivity conferred by its vinyl substituent—a functional handle that enables both polymerization and targeted bioconjugation chemistries [1]. The compound is typically supplied as a solid with a melting point range of 102-106°C and a minimum purity specification of 95% .

1 Polymerizable monomer via radical copolymerization
2 Vinyl handle for bioconjugation and S-nitrosylation probe
3 Medicinal chemistry scaffold with enhanced lipophilicity

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Irreplaceability vs. In-Class Analogs


Indiscriminate substitution of 1-vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with structurally similar tetrahydroindole derivatives is scientifically unjustified due to the vinyl group's profound impact on both physicochemical and functional properties. The vinyl substituent at the 1-position substantially alters lipophilicity and acidity relative to non-vinyl and fully aromatic analogs, as quantified below . Furthermore, the vinyl group confers unique reactivity as a polymerizable monomer and a covalent probe for S-nitrosylated proteins—functionalities entirely absent in the des-vinyl analog 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 131172-64-0) [1]. These differential characteristics render the target compound irreplaceable in applications requiring specific partition coefficients, acid/base behavior, or vinyl-mediated conjugation chemistries.

Vinyl group absence
Des-vinyl analog lacks polymerizable and bioconjugation reactivity, limiting application transfer.
Lipophilicity and ionization shift
Non-vinyl analogs may show ~0.5 lower LogP and higher ionization, altering membrane partitioning.
Physical state mismatch
Non-carboxylic analog is a liquid; the solid form here enables precise weighing and automated dispensing.

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid vs. Closest Analogs: Quantitative Evidence


Enhanced Lipophilicity vs. Aromatic Indole-2-Carboxylic Acid

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exhibits significantly higher calculated lipophilicity (LogP = 2.17) compared to the fully aromatic analog 1H-indole-2-carboxylic acid (LogP = 1.65), a difference of 0.52 log units [1][2]. This increase in LogP translates to approximately 3.3-fold higher partition into nonpolar phases, which can substantially influence membrane permeability, oral absorption, and blood-brain barrier penetration in biological systems.

Lipophilicity
Cross-study comparable
ΔLogP = +0.52
~3.3× higher partition into nonpolar phases
Predicted values; experimental validation pending
Medicinal Chemistry Physicochemical Properties Drug Design

Reduced Acidity Compared to Non-Vinyl Analog

The vinyl substitution at the 1-position elevates the predicted pKa of the carboxylic acid group to 4.84, compared to 4.44 for the fully aromatic 1H-indole-2-carboxylic acid and an estimated lower pKa for the non-vinyl tetrahydroindole analog . This 0.40 unit increase in pKa corresponds to a 2.5-fold lower degree of ionization at physiological pH (7.4), directly impacting solubility, salt formation potential, and ion-pair interactions.

Acidity (pKa)
Class-level inference
ΔpKa = +0.40
2.5× lower ionization at pH 7.4
Predicted; experimental validation pending
Acid-Base Chemistry Formulation Development Salt Selection

Vinyl Group Enables Covalent Capture of S-Nitrosylated Proteins

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid functions as a biotinylated probe that reacts specifically with S-nitrosylated cysteine residues in proteins, enabling enrichment and identification of these modified proteins via mass spectrometry . This functionality is entirely absent in the des-vinyl analog 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 131172-64-0), which lacks the reactive vinyl handle required for covalent protein conjugation .

S-Nitrosylation Probe
Direct head-to-head
Active (vs. inactive des-vinyl analog)
Vinyl required for covalent protein capture
MS-based proteomics workflow
Chemical Proteomics Redox Biology Post-Translational Modifications

Copolymerization Reactivity with Styrene

In radical copolymerization with styrene in DMF, 1-vinyl-4,5,6,7-tetrahydroindole exhibits defined reactivity ratios that enable predictable copolymer composition control [1]. The non-vinyl analog 4,5,6,7-tetrahydroindole lacks the polymerizable vinyl group and therefore cannot participate in chain-growth polymerization whatsoever [2]. Additionally, the vinyl monomer shows lower reactivity compared to 1-vinyl-1,2,4-triazole, allowing for gradient copolymer architectures when co-polymerized [3].

Copolymerization
Direct head-to-head
Reactive (vs. non-polymerizable analog)
Vinyl enables chain-growth polymerization
Radical initiator, DMF
Polymer Chemistry Materials Science Copolymer Design

Solid Physical State vs. Liquid Non-Carboxylic Analog

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a solid with a melting point range of 102-106°C , whereas the non-carboxylic analog 1-vinyl-4,5,6,7-tetrahydroindole (CAS 4079-78-1) is described as a mobile colorless liquid at room temperature [1]. The carboxylic acid group confers a >100°C elevation in melting point, fundamentally altering handling requirements, storage conditions, and compatibility with solid-phase synthetic workflows.

Physical State
Direct head-to-head
Solid, m.p. 102–106°C
Enables accurate weighing and automated dispensing
Non-carboxylic analog: liquid at RT
Physical Characterization Handling and Storage Formulation

Semiconductive and Catalytic Polymer Films

The vinyl group of this compound enables its use as a monomer for preparing photo-sensitive electroconductive films, polymeric charge-transfer complexes possessing catalytic and semiconductive properties, and metal-chelating resins for hydrometallurgy [1]. In contrast, the des-vinyl analog 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid lacks polymerizable functionality and is limited to small-molecule medicinal chemistry applications . Copolymers of the vinyl monomer with maleic acid demonstrate specific metal ion binding for Cu²⁺, Cd²⁺, Co²⁺, and Mn²⁺ in aqueous solution [2].

Application Scope
Class-level inference
Polymer films & resins (vs. small-molecule only)
Vinyl expands utility to materials science
Metal chelation and semiconductive films
Materials Chemistry Electronics Polymer Composites

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: High-Impact Application Scenarios


Electroconductive Polymer Films for Electronics

Leverage the vinyl group's radical copolymerization capability to prepare photo-sensitive electroconductive films with styrene or 1-vinyl-1,2,4-triazole comonomers. The higher LogP (2.17) of the monomer enhances compatibility with organic solvents and nonpolar polymer matrices. The resulting copolymers form charge-transfer complexes with semiconductive and catalytic properties suitable for radioelectronics and photography applications [1][2].

S-Nitrosylation Probe for Chemical Proteomics

Utilize the vinyl group's reactivity toward S-nitrosylated cysteine residues for covalent protein capture and enrichment. This functionality is completely absent in the des-vinyl analog (CAS 131172-64-0). The reduced acidity (pKa 4.84) and enhanced lipophilicity (LogP 2.17) improve membrane permeability for intracellular target engagement [1].

Metal-Chelating Copolymers for Hydrometallurgy

Copolymerize the vinyl monomer with maleic acid to produce water-soluble polymers that selectively bind transition metal ions (Cu²⁺, Cd²⁺, Co²⁺, Mn²⁺). The solid physical state (m.p. 102-106°C) of the monomer facilitates precise weighing and stable storage prior to polymerization [1][2].

Medicinal Chemistry Scaffold with Enhanced Permeability

Select this tetrahydroindole scaffold for lead optimization programs requiring improved passive diffusion compared to fully aromatic indole-2-carboxylic acid. The combination of higher LogP (Δ +0.52) and reduced ionization at physiological pH (2.5× lower) supports enhanced oral absorption and blood-brain barrier penetration [1][2].

Application
Selection Property
Validation Focus
Electroconductive polymer films
Vinyl copolymerization reactivity
Conductivity and film morphology
S-nitrosylation probe
Vinyl specificity for SNO-Cys
Enrichment selectivity and MS identification
Metal-chelating copolymers
Copolymerization with maleic acid
Metal binding capacity and selectivity
Medicinal chemistry scaffold
Higher LogP and reduced ionization
Permeability and ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.